Methyl 3-((6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride
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Overview
Description
Pyrido[2,3-d]pyrimidines are a class of compounds that have shown therapeutic interest and have been approved for use as therapeutics . They are of great interest due to their biological potential and are present in relevant drugs .
Synthesis Analysis
The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves various methods. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The Gould–Jacobs reaction is most commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones. This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, 6-Ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one has an empirical formula of C8H8N2OS2 and a molecular weight of 212.29 .Scientific Research Applications
Environmental Impact and Microbial Interaction
- Degradation by Fungi : The related compound chlorimuron-ethyl is degraded in the environment, with fungi like Aspergillus niger playing a key role. Aspergillus niger can degrade chlorimuron-ethyl through two major routes, forming metabolites such as ethyl-2-aminosulfonylbenzoate and 4-methoxy-6-chloro-2-amino-pyrimidine. This study highlights the environmental impact and microbial interaction with pyrimidine derivatives (Sharma, Banerjee, & Choudhury, 2012).
Synthesis and Characterization
- Herbicidal Ingredient Synthesis : The synthesis of ZJ0273, a herbicidal ingredient structurally similar to methyl 3-((6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride, demonstrates the process of creating labeled compounds for research on environmental behavior and metabolism (Yang, Ye, & Lu, 2008).
- Antitumor Agents and Inhibitors : Pyrimidine derivatives have been synthesized as potential antitumor agents and inhibitors of enzymes like thymidylate synthase and dihydrofolate reductase. These compounds, including N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid, demonstrate significant potential in cancer treatment (Gangjee et al., 2009).
Novel Synthesis Methods
- Novel Synthesis of Esters and Amides : Research into the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, such as ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-earboxylate, reveals new methods for synthesizing these compounds, expanding the possibilities for their application (Santilli, Kim, & Wanser, 1971).
Applications in Heterocyclic Chemistry
- Synthesis of Heterocyclic Systems : Compounds like ethyl 2-methylthio- and ethyl 2-benzylthio-6-methyl(aryl)pyrimidine-4-carboxylates are used in the synthesis of various heterocyclic systems, showcasing the versatility of pyrimidine derivatives in the field of medicinal chemistry (Zanatta et al., 2015).
Mechanism of Action
Target of Action
Compounds with a similar pyrimidine structure have been known to targetDihydrofolate reductase (DHFR) . DHFR is an enzyme that plays a crucial role in DNA synthesis and cell growth, making it a common target for anticancer and antimicrobial drugs .
Mode of Action
Pyrimidine derivatives have been reported to inhibit dhfr with high affinity . This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine, thereby stopping the synthesis of RNA and DNA .
Biochemical Pathways
The inhibition of DHFR affects the folate pathway, which is essential for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in DNA and RNA synthesis, which can result in cell death .
Result of Action
The result of the compound’s action would be the inhibition of cell growth and proliferation, potentially leading to cell death . This could make it a potential candidate for the development of anticancer or antimicrobial drugs.
Future Directions
Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry. They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . This review will help scientists to design new selective, effective, and safe anticancer agents .
Properties
IUPAC Name |
methyl 3-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S.ClH/c1-4-13-9-14-15(18-10(2)19-16(14)23-13)20-12-7-5-6-11(8-12)17(21)22-3;/h5-9H,4H2,1-3H3,(H,18,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBVKIRDFJIPLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2S1)C)NC3=CC=CC(=C3)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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